molecular formula C21H17N5O3S2 B2475056 2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 1235043-54-5

2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2475056
CAS No.: 1235043-54-5
M. Wt: 451.52
InChI Key: YWCSAUXIQJMEHJ-UHFFFAOYSA-N
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Description

2-((5-(3-Nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound that belongs to the imidazole and thiazole families. It’s structured to potentially exhibit various chemical and biological properties, making it of interest in multiple fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Formation of the Imidazole Ring

    • Starting Materials: : 3-nitrobenzaldehyde, p-toluidine, and thiosemicarbazide.

    • Reaction Conditions: : Typically involves refluxing in ethanol with a catalytic amount of acetic acid.

  • Thioether Formation

    • Starting Materials: : The formed imidazole and 2-mercaptoacetic acid.

    • Reaction Conditions: : Stirring under basic conditions, often in the presence of a dehydrating agent like DCC (Dicyclohexylcarbodiimide).

  • Thiazole Ring Attachment

    • Starting Materials: : 2-mercaptoacetic acid derivative and 2-aminothiazole.

    • Reaction Conditions: : Usually involves heating with a suitable condensing agent to form the final thiazole ring attachment.

Industrial Production Methods

While specific industrial methods for large-scale production of this compound are not widely documented, typical industrial synthetic processes would involve:

  • Optimization of Reaction Conditions: : Adjustments in temperature, solvents, and catalysts for efficiency.

  • Purification: : Crystallization, filtration, and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The nitrophenyl group can undergo reduction to form amines.

    • Reagents: : H2 and Pd/C catalyst.

    • Products: : 3-aminophenyl derivative.

  • Substitution: : The thiazole ring can undergo nucleophilic substitution reactions.

    • Reagents: : Halogenated agents.

    • Products: : Halogenated thiazole derivatives.

  • Reduction: : The nitro group can be selectively reduced.

    • Reagents: : SnCl2 in HCl.

    • Products: : Corresponding aniline derivatives.

Scientific Research Applications

Chemistry

  • Catalysis: : Potential use as a catalyst or ligand in organic synthesis due to the presence of multiple heteroatoms.

Biology

  • Antimicrobial Agent: : Studies have indicated its potential as an antimicrobial due to its imidazole and thiazole moieties.

Medicine

  • Anti-inflammatory Properties: : Preliminary research suggests it might have anti-inflammatory effects, relevant in drug development.

Industry

  • Dye Manufacturing: : Used in the synthesis of complex dyes due to its robust chemical structure.

Mechanism of Action

The compound’s biological activities are mainly attributed to its ability to interact with various molecular targets and pathways:

  • Molecular Targets: : Enzymes like cytochrome P450, microbial cell walls.

  • Pathways Involved: : Inhibition of enzyme activity, disruption of microbial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Imidazol-2-ylthio)-N-(thiazol-2-yl)acetamide: : Lacks the nitrophenyl and p-tolyl groups, potentially affecting its antimicrobial efficiency.

  • 2-((5-(4-Nitrophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide: : Variation in the nitrophenyl substitution position, altering its chemical reactivity.

  • 1-(4-Methylphenyl)-2-(1H-imidazol-2-ylthio)acetamide: : Absence of the thiazole ring, which might affect its biological activity.

Uniqueness

  • Comprehensive Structure:

  • Versatile Reactivity: : Multiple reactive sites offer a broad spectrum of chemical transformations and biological interactions.

This article touches on the various aspects and potential applications of 2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide. The unique structure of this compound makes it a fascinating subject in diverse fields of research.

Properties

IUPAC Name

2-[1-(4-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3S2/c1-14-5-7-16(8-6-14)25-18(15-3-2-4-17(11-15)26(28)29)12-23-21(25)31-13-19(27)24-20-22-9-10-30-20/h2-12H,13H2,1H3,(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCSAUXIQJMEHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=NC=CS3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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